molecular formula C23H19FN2O5 B11398266 7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11398266
M. Wt: 422.4 g/mol
InChI Key: SYLJVGNYBLLYIA-UHFFFAOYSA-N
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Description

7-fluoro-2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient and high-yielding, making it suitable for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This could include the use of continuous flow reactors and microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like chloroform or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

7-fluoro-2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-fluoro-2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione stands out due to its unique spiro connection and the presence of both fluoro and methoxypropyl groups.

Properties

Molecular Formula

C23H19FN2O5

Molecular Weight

422.4 g/mol

IUPAC Name

7-fluoro-2-(3-methoxypropyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C23H19FN2O5/c1-25-16-7-4-3-6-15(16)23(22(25)29)18-19(27)14-12-13(24)8-9-17(14)31-20(18)21(28)26(23)10-5-11-30-2/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

SYLJVGNYBLLYIA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=C(C4=O)C=C(C=C5)F

Origin of Product

United States

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